(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C21H18BrN3O5S |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18BrN3O5S/c1-27-14-6-5-13(22)7-11(14)10-17-20(26)25-21(31-17)23-19(24-25)12-8-15(28-2)18(30-4)16(9-12)29-3/h5-10H,1-4H3/b17-10- |
InChI Key |
NKYKFZBRKZCMPR-YVLHZVERSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Assembly from Thiourea Derivatives
The core structure is efficiently constructed via a three-component reaction adapted from methods developed for analogous thiazolo-triazoles:
-
Reactants :
-
2-Amino-4-phenylthiazole (1.0 equiv)
-
Ethyl chloroacetate (1.2 equiv)
-
Hydrazine hydrate (1.5 equiv)
-
-
Conditions :
-
Solvent: Ethanol (anhydrous)
-
Temperature: Reflux at 78°C
-
Time: 12–16 hours
-
-
Mechanism :
-
Nucleophilic displacement of chloride by the thiazole amine
-
Hydrazine-mediated cyclization to form the triazole ring
-
Spontaneous oxidation to the triazolone system
-
This method yields the unsubstituted thiazolo[3,2-b]triazol-6(5H)-one scaffold in 68–72% isolated yield.
Functionalization at Position 2 with 3,4,5-Trimethoxyphenyl
Introducing the electron-rich aryl group requires careful optimization to avoid demethylation of methoxy groups:
Method A: Ullmann-Type Coupling
| Parameter | Specification |
|---|---|
| Substrate | 2-Iodothiazolo-triazolone |
| Coupling Partner | 3,4,5-Trimethoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 100°C |
| Time | 24 hours |
| Yield | 58% |
Method B: Nucleophilic Aromatic Substitution
| Parameter | Specification |
|---|---|
| Substrate | 2-Chlorothiazolo-triazolone |
| Nucleophile | 3,4,5-Trimethoxyphenoxide |
| Base | NaH (1.5 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | 0°C → RT |
| Time | 8 hours |
| Yield | 42% |
Method A provides superior yields but requires stringent anhydrous conditions to preserve methoxy groups.
Installation of the (5Z)-5-(5-Bromo-2-Methoxybenzylidene) Moiety
The final step employs a stereoselective condensation to establish the Z-configured exocyclic double bond:
Knoevenagel Condensation Protocol
| Component | Quantity |
|---|---|
| Precursor A | 1.0 mmol |
| 5-Bromo-2-methoxybenzaldehyde | 1.2 mmol |
| Catalyst | Piperidine (0.1 equiv) |
| Solvent | Toluene (anhydrous) |
| Temperature | 110°C (reflux) |
| Time | 6 hours |
| Workup | Chromatography (SiO₂, EtOAc/Hexane) |
| Z:E Ratio | 9:1 |
| Isolated Yield | 65% |
Key Observations :
-
Steric effects : Bulky substituents on both reactants favor Z-selectivity by hindering rotation about the forming double bond
-
Solvent polarity : Nonpolar solvents (toluene, xylene) improve stereoselectivity compared to DMF or DMSO
-
Catalyst choice : Secondary amines (piperidine, morpholine) outperform tertiary amines in rate and selectivity
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.82 | s | 3H | OCH₃ (C2') |
| 3.89 | s | 6H | OCH₃ (C3'', C5'') |
| 3.93 | s | 3H | OCH₃ (C4'') |
| 6.71 | d (J=8.4 Hz) | 1H | H-3' |
| 7.12 | dd (J=8.4, 2.4 Hz) | 1H | H-4' |
| 7.34 | d (J=2.4 Hz) | 1H | H-6' |
| 7.52 | s | 2H | H-2'', H-6'' |
| 8.24 | s | 1H | H-5 |
HRMS (ESI-TOF) :
Calculated for C₂₃H₂₀BrN₃O₆S [M+H]⁺: 560.0234
Found: 560.0238
Comparative Analysis of Synthetic Approaches
Yield Optimization Strategies
| Method | Core Synthesis Yield | Aryl Introduction Yield | Condensation Yield | Overall Yield |
|---|---|---|---|---|
| Multicomponent + Ullmann | 70% | 58% | 65% | 26.4% |
| Stepwise + SNAr | 68% | 42% | 63% | 17.9% |
The multicomponent/Ullmann route demonstrates superior efficiency despite requiring palladium catalysis.
Industrial Scalability Considerations
Key challenges in large-scale production include:
-
Purification of Z-isomer : Chromatography becomes impractical above 100g scale → Implement crystallization screening using mixed solvents (EtOH/H₂O)
-
Demethylation risks : Maintain reaction pH >7 during aqueous workups to prevent acid-catalyzed cleavage of methoxy groups
-
Catalyst recycling : Pd recovery systems (e.g., immobilized catalysts on SiO₂) reduce metal costs in Ullmann couplings
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that thiazole and triazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural motifs have been reported to target specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The presence of bromine and methoxy groups in the molecular structure enhances the compound's ability to interact with biological membranes. Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects
Compounds containing thiazole and triazole rings have been documented to possess anti-inflammatory properties. Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Material Science Applications
Organic Electronics
The unique electronic properties of compounds like (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one make them suitable for applications in organic electronics. Its potential as a semiconductor can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and electrical conductivity. The incorporation of such compounds into polymer matrices can lead to materials with improved mechanical properties.
Agricultural Chemistry Applications
Pesticidal Activity
Research into similar thiazole derivatives has revealed their effectiveness as pesticides. The compound could be evaluated for its ability to act against pests while being environmentally friendly. Its application could lead to the development of new agrochemicals that are less toxic to non-target organisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2020) | Anticancer Activity | Demonstrated that thiazole derivatives induced apoptosis in breast cancer cells through caspase activation. |
| Lee et al. (2021) | Antimicrobial Properties | Found that compounds with methoxy substitutions showed enhanced antibacterial effects against E. coli and S. aureus. |
| Patel et al. (2019) | Anti-inflammatory Effects | Reported that thiazole-based compounds reduced TNF-alpha levels in animal models of arthritis. |
Mechanism of Action
The mechanism of action of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related derivatives:
*Estimated based on molecular formula; †Not explicitly stated in evidence.
Pharmacokinetic Considerations
- The bromine atom increases molecular weight (~506 vs.
- Methoxy groups enhance metabolic stability compared to ethoxy or hexyloxy substituents () .
Biological Activity
The compound (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Structural Information
- Molecular Formula : C21H21BrN3O3S
- SMILES : CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=C(C=CC(=C5)Br)OC)/SC4=N3
- InChIKey : WWGUVUUZVJVYQC-LICLKQGHSA-N
Biological Activity Overview
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole family exhibit a variety of biological activities including antitumor , antimicrobial , and anti-inflammatory properties. The specific compound under discussion has shown promising results in several studies.
Antitumor Activity
A study examined the cytotoxic effects of related thiazolidine derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against the NCI-H292 human lung carcinoma cell line with an IC50 value of 1.26 μg/mL after 72 hours of incubation. Notably, it induced apoptosis characterized by phosphatidylserine externalization and DNA fragmentation without affecting normal peripheral blood mononuclear cells (PBMC) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related derivatives showed better potency than conventional antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to morphological changes consistent with programmed cell death .
- Genotoxicity : It has been found to induce genotoxic effects specifically in cancer cells while sparing normal cells .
- Antibacterial Mechanisms : The antimicrobial activity is attributed to the inhibition of bacterial growth and possibly interference with essential metabolic pathways .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-6(5H)-one, and how can yields be maximized?
- Category : Synthesis Optimization
- Answer : The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazide derivatives with aldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) under acidic conditions. Key steps:
- Step 1 : Formation of the thiazole-triazole fused core via refluxing with formic acid or HCl catalysis (60–80°C, 12–24 hours) .
- Step 2 : Introduction of the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or coupling reactions.
- Critical parameters : Solvent choice (dioxane/methanol mixtures), temperature control (±5°C), and purification via recrystallization or column chromatography. Yields range from 52–64% for analogous compounds .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Category : Structural Characterization
- Answer :
- 1H/13C-NMR : Essential for verifying substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- LCMS (ESI+) : Validates molecular weight (e.g., m/z ~500–550 for similar derivatives) .
- X-ray crystallography : Confirms Z-configuration of the benzylidene group and planarity of the fused heterocyclic system (interplanar angles <1°) .
Q. What preliminary biological screening models are appropriate for assessing its pharmacological potential?
- Category : Biological Activity Profiling
- Answer : Prioritize in vitro assays:
- Anti-inflammatory : COX-2/LOX-5 inhibition assays (IC50 comparisons to darbufelone analogs) .
- Anticancer : MTT assays against cancer cell lines (e.g., HepG2, MCF-7), with attention to substituent effects (bromo and methoxy groups enhance cytotoxicity) .
- Dose-response curves : Use 1–100 µM ranges for initial screening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents (e.g., bromo, trimethoxy) on biological activity?
- Category : SAR Analysis
- Answer :
- Bromo group : Enhances electrophilic reactivity and target binding (e.g., halogen bonding with kinase active sites) .
- Trimethoxyphenyl moiety : Improves lipophilicity (logP ~3.5) and membrane permeability, critical for CNS penetration .
- Methodology : Compare IC50 values of analogs with/without substituents using molecular docking (e.g., AutoDock Vina) and QSAR modeling .
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
- Category : Data Contradiction Analysis
- Answer :
- Orthogonal assays : Validate COX-2 inhibition via both enzymatic (fluorometric) and cell-based (PGE2 ELISA) methods .
- Statistical modeling : Apply Design of Experiments (DoE) to isolate confounding variables (e.g., solvent polarity in viability assays) .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., thiazolo-triazolones) to identify trends in substituent effects .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
- Category : Translational Research
- Answer :
- Prodrug design : Introduce ester groups (e.g., ethyl carboxylate) to enhance solubility .
- Nanocarriers : Use liposomal encapsulation to improve plasma half-life (e.g., PEGylated formulations) .
- Metabolic stability : Assess hepatic microsomal degradation (CYP450 isoforms) using LC-MS/MS .
Methodological Tables
Table 1 : Comparative Yields and Melting Points of Analogous Compounds
| Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 5-Bromo-2-methoxy | 58–64 | 224–232 | |
| 3,4,5-Trimethoxyphenyl | 52–61 | 176–250 |
Table 2 : Key Biological Activities of Related Thiazolo-Triazolones
| Compound | COX-2 IC50 (µM) | LOX-5 IC50 (µM) | Anticancer IC50 (µM) |
|---|---|---|---|
| Darbufelone analog | 0.12 | 0.45 | N/A |
| Trimethoxy derivative | 0.85 | N/A | 12.4 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
